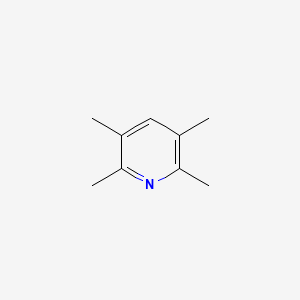

2,3,5,6-Tetramethylpyridine

CAS No.: 3748-84-3

Cat. No.: VC7971303

Molecular Formula: C9H13N

Molecular Weight: 135.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3748-84-3 |

|---|---|

| Molecular Formula | C9H13N |

| Molecular Weight | 135.21 g/mol |

| IUPAC Name | 2,3,5,6-tetramethylpyridine |

| Standard InChI | InChI=1S/C9H13N/c1-6-5-7(2)9(4)10-8(6)3/h5H,1-4H3 |

| Standard InChI Key | ZAAVUWIYUMVQJG-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(N=C1C)C)C |

| Canonical SMILES | CC1=CC(=C(N=C1C)C)C |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

2,3,5,6-Tetramethylpyridine, systematically named as 2,3,5,6-tetramethylpyridine, has the molecular formula CHN and a molecular weight of 135.21 g/mol . Its structure consists of a pyridine ring—a six-membered aromatic ring with one nitrogen atom—substituted with methyl groups at all positions except the 4th (para to the nitrogen). The compound’s symmetry reduces stereochemical complexity, facilitating its use in regioselective reactions.

Synthesis and Industrial Production

Catalytic Hydrogenation of 3,5-Lutidine

The primary industrial synthesis involves reacting 3,5-lutidine (2,6-dimethylpyridine) with aliphatic alcohols (e.g., methanol, ethanol) in the presence of a Raney cobalt catalyst at elevated temperatures (230–270°C) . This method, detailed in US Patent 4,658,032, achieves yields exceeding 70% for 2,3,5-collidine (a trimethylpyridine byproduct) and up to 14% for 2,3,5,6-tetramethylpyridine . The reaction proceeds via sequential methyl group addition, with temperature and catalyst selection critically influencing product distribution:

| Catalyst | Temperature (°C) | 2,3,5-Collidine Yield (%) | 2,3,5,6-Tetramethylpyridine Yield (%) |

|---|---|---|---|

| Raney cobalt | 240 | 70 | 14 |

| Raney cobalt | 250–260 | 81 | 9 |

| Raney nickel | 240–270 | 30 | 0 |

Table 1. Yield variation with catalyst and temperature .

Higher temperatures favor collidine formation, while prolonged reaction times slightly increase tetramethylpyridine yields. Raney nickel catalysts exhibit inferior performance, underscoring cobalt’s superiority in facilitating methyl group transfer .

Mechanistic Insights

The reaction mechanism likely involves adsorption of 3,5-lutidine onto the catalyst surface, followed by sequential methylation via alcohol dehydrogenation. Methanol decomposes to formaldehyde and hydrogen, with the latter activating the catalyst. Methyl groups insert into the pyridine ring at positions ortho and para to existing substituents, driven by thermodynamic stability . Byproduct formation (e.g., 2,3,5-collidine) arises from incomplete methylation, necessitating precise control of stoichiometry and residence time.

Physicochemical Properties

Solubility and Partitioning

Limited experimental data exist, but analogies to collidines suggest low water solubility (<1 g/L at 25°C) and high miscibility with organic solvents like toluene and xylene. The octanol-water partition coefficient (logP) is estimated at ~2.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration in pharmaceutical applications .

Applications in Pharmaceutical Synthesis

Intermediate for Neuroprotective Agents

2,3,5,6-Tetramethylpyridine derivatives are explored for neuroprotective effects, mimicking the bioactivity of tetramethylpyrazine (TMP), a compound used in traditional Chinese medicine to treat ischemic stroke . While TMP itself is a pyrazine derivative, structural analogs based on pyridine scaffolds offer improved metabolic stability and bioavailability .

Antithrombotic and Anti-inflammatory Agents

Methylated pyridines modulate platelet aggregation and inflammatory cytokine release, potentially via inhibition of arachidonic acid metabolism or NF-κB signaling . Preclinical studies suggest that quaternized derivatives (e.g., phosphates) enhance solubility for intravenous administration, though human trials remain unreported .

Challenges and Future Directions

Scalability of Synthesis

Current methods require high-energy conditions (≥230°C) and costly catalysts, limiting large-scale production. Innovations in flow chemistry or photocatalytic methylation could reduce energy consumption and improve yield .

Pharmacological Optimization

While the compound’s lipophilicity aids tissue penetration, its metabolic stability in vivo remains uncharacterized. Prodrug strategies or nanoparticle delivery systems may enhance therapeutic efficacy and reduce off-target effects .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume